4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 3-Amino-4,5-dihydro-1-phenylpyrazole
Uniqueness
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzonitrile moiety enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
72343-90-9 |
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Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzonitrile |
InChI |
InChI=1S/C22H17N3/c23-16-17-11-13-20(14-12-17)25-22(19-9-5-2-6-10-19)15-21(24-25)18-7-3-1-4-8-18/h1-14,22H,15H2 |
InChI Key |
RZFPIDCWZCJNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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